molecular formula C12H9ClO2 B060442 5-Methyl-2-phenylfuran-3-carbonyl chloride CAS No. 183210-32-4

5-Methyl-2-phenylfuran-3-carbonyl chloride

Cat. No.: B060442
CAS No.: 183210-32-4
M. Wt: 220.65 g/mol
InChI Key: PMRQXXGRXBJTAJ-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylfuran-3-carbonyl chloride: is a chemical compound with the molecular formula C12H9ClO2 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a carbonyl chloride group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylfuran-3-carbonyl chloride typically involves the chlorination of 5-Methyl-2-phenylfuran-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled reaction parameters helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-phenylfuran-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-Methyl-2-phenylfuran-3-carboxylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.

    Lithium Aluminum Hydride (LiAlH4): A strong reducing agent used for the reduction of acyl chlorides to alcohols or aldehydes.

    Water: Used in hydrolysis reactions to convert acyl chlorides to carboxylic acids.

Major Products Formed:

    Amides and Esters: Formed through nucleophilic substitution reactions.

    5-Methyl-2-phenylfuran-3-carboxylic acid: Formed through hydrolysis.

    Alcohols and Aldehydes: Formed through reduction reactions.

Scientific Research Applications

Chemistry: 5-Methyl-2-phenylfuran-3-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is used in the development of biologically active molecules

Medicine: Research is being conducted to explore the potential therapeutic applications of compounds derived from this compound. These derivatives may exhibit pharmacological activities that could be useful in treating various diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenylfuran-3-carbonyl chloride is primarily based on its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

    5-Methyl-2-phenylfuran-3-carboxylic acid: The precursor to 5-Methyl-2-phenylfuran-3-carbonyl chloride.

    2-Phenylfuran-3-carbonyl chloride: A similar compound with a phenyl group attached to the furan ring but without the methyl group.

    5-Methylfuran-3-carbonyl chloride: A similar compound with a methyl group attached to the furan ring but without the phenyl group.

Uniqueness: this compound is unique due to the presence of both a methyl and a phenyl group attached to the furan ring. This combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

5-methyl-2-phenylfuran-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c1-8-7-10(12(13)14)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRQXXGRXBJTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570754
Record name 5-Methyl-2-phenylfuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183210-32-4
Record name 5-Methyl-2-phenylfuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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